2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoic acid is an organic compound classified under benzoic acids. It features a unique structure that includes a benzodioxole moiety linked to a benzoic acid via a thioether bond. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound is typically synthesized through specific chemical reactions involving derivatives of benzodioxole and benzoic acid. Its chemical identity can be referenced with the CAS number 5808-16-2, indicating its recognition in chemical databases and literature.
This compound belongs to the class of benzoic acids and is characterized by the presence of both aromatic and aliphatic functional groups. Its structural complexity allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis.
The synthesis of 2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoic acid typically involves the following steps:
The reaction generally proceeds under mild conditions, with careful control of temperature and reaction time to minimize side reactions. Purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoic acid can participate in several types of chemical reactions:
Common reagents used include:
The mechanism of action for 2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoic acid varies based on its application:
This interaction profile suggests potential therapeutic applications, particularly in drug design targeting specific biological pathways.
Relevant data from crystallographic studies indicate that the compound exhibits specific hydrogen bonding patterns that contribute to its stability and solubility characteristics.
2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoic acid has several notable applications:
2-[(1,3-Benzodioxol-5-ylmethyl)thio]benzoic acid represents a structurally hybridized compound of significant pharmacological interest, integrating a benzoic acid core modified with a benzodioxole-containing thioether linkage. This molecular architecture combines three pharmaceutically relevant domains: a carboxylic acid group facilitating salt formation and hydrogen bonding, a thioether bridge offering metabolic stability and conformational flexibility, and the benzodioxole system known for enhancing lipophilicity and membrane permeability. The compound's systematic name, 2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]benzoic acid, reflects its precise atomic connectivity [1] [3] [5]. With the molecular formula C₁₆H₁₂O₄S and molecular weight 300.33 g/mol, this molecule serves as a versatile scaffold in medicinal chemistry exploration, particularly for targeting enzymatic pathways involved in inflammation, oncology, and infectious diseases. Its structural complexity arises from the stereoelectronic interplay between the electron-rich benzodioxole, the polarizable sulfur atom, and the ionizable carboxylic acid, creating unique three-dimensional properties that influence target binding and pharmacokinetic behavior [3] [5] [9].
Table 1: Key Physicochemical Properties of 2-[(1,3-Benzodioxol-5-ylmethyl)thio]benzoic Acid
Property | Value | Measurement Method/Reference |
---|---|---|
Molecular Formula | C₁₆H₁₂O₄S | PubChem CID 4742737 [1] |
Molecular Weight | 300.33 g/mol | PubChem CID 4742737 [1] |
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CSC3=CC=CC=C3C(O)=O | ChemSpider ID 3929937 [3] |
Hydrogen Bond Donors | 1 (carboxylic acid) | Computational prediction |
Hydrogen Bond Acceptors | 4 | Computational prediction |
LogP (Estimated) | 2.8 ± 0.3 | ChemSpider data [3] |
The 1,3-benzodioxole system (C₆H₄O₂CH₂) constitutes a privileged scaffold in bioactive molecule design, characterized by a methylenedioxy bridge connecting adjacent oxygen atoms at the 1 and 3 positions of a benzene ring. This bicyclic framework exhibits distinctive electronic properties, including π-electron delocalization enhanced by the oxygen atoms, and metabolic stability conferred by the acetal-like structure. The methylenedioxy group significantly modulates pharmacokinetic parameters—increasing lipophilicity (LogP) by approximately 1–2 units compared to dihydroxybenzenes, thereby enhancing blood-brain barrier penetration and intracellular accumulation [2] [7]. This moiety demonstrates resistance to oxidative metabolism, particularly at the ortho-quinone-forming positions, which contributes to extended biological half-lives in benzodioxole-containing pharmaceuticals. The planarity of the fused ring system facilitates π-stacking interactions with aromatic residues in enzyme binding pockets, as evidenced in crystallographic studies of inhibitors targeting proteases and kinases [6] [9]. In hypolipidemic agents such as 4-(1,3-benzodioxol-5-ylmethylamino)benzoic acid, the benzodioxole component substantially contributes to activity by promoting hydrophobic interactions with lipid-metabolizing enzymes and transport proteins, reducing serum cholesterol and triglyceride levels through enhanced target engagement [2] [7]. The electron-donating character of the methylenedioxy group also influences the acidity of adjacent functional groups, potentially modulating the ionization state of linked pharmacophores under physiological conditions.
The methylthio (-SCH₂-) linkage in 2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoic acid exemplifies a strategic bioisostere in medicinal chemistry, serving multiple functions that enhance drug-likeness. Compared to oxygen ethers or methylene bridges, thioethers offer superior metabolic stability against enzymatic hydrolysis while maintaining conformational flexibility critical for optimal pharmacophore positioning. The sulfur atom’s polarizability (atomic polarizability volume = 3.23 ų) enables favorable van der Waals contacts with hydrophobic enzyme pockets and moderate dipole-dipole interactions, facilitating binding to diverse biological targets [4] [8] [9]. This versatility is demonstrated in several pharmacologically active classes:
Table 2: Biological Activities of Thioether-Containing Structural Analogs
Compound Class | Biological Activity | Potency (IC₅₀/EC₅₀) | Target/Mechanism |
---|---|---|---|
Alkyl thio-1,2,4-triazoles | Broad-spectrum antibacterial | MIC: 2–8 μg/mL | Bacterial enzyme inhibition [4] |
Oxadiazole-thioethers | Anticancer (A549, C6 cell lines) | 0.125–0.157 mM | MMP-9 inhibition [9] |
Benzodioxol-oxadiazoles | GSK-3β inhibition | Not reported | Kinase binding pocket [8] |
The enhanced membrane permeability imparted by thioethers—quantified by PAMPA assays showing 2–3-fold increased flux versus oxygen isosteres—enables improved cellular uptake of hybrid molecules. Furthermore, the sulfur atom can undergo controlled metabolic oxidation to sulfoxides and sulfones, potentially generating active metabolites with modified target selectivity or pharmacokinetic profiles. This property is exploited in prodrug designs where sulfoxide formation activates latent pharmacological activity.
Benzoic acid derivatives have constituted a cornerstone of medicinal chemistry since the 19th century, evolving from simple antiseptics to sophisticated target-directed therapeutics. The prototypical 4-aminobenzoic acid (PABA) demonstrated early significance in bacterial metabolism, leading to sulfonamide antibiotics that competitively inhibit dihydropteroate synthase. This discovery catalyzed extensive exploration of substituted benzoates for diverse pharmacological applications [2] [7]. The strategic incorporation of lipophilic aromatic systems, particularly the benzodioxole moiety, marked a transformative advancement in the mid-20th century, yielding compounds with optimized target affinity and pharmacokinetic profiles. A landmark development emerged with the discovery of hypolipidemic benzoic acid derivatives, exemplified by 4-(1,3-benzodioxol-5-ylmethylamino)benzoic acid, which effectively reduced serum cholesterol and triglycerides in animal models through novel mechanisms distinct from statins or fibrates [2] [7]. These compounds established critical structure-activity relationship (SAR) principles:
The transition to thioether-functionalized benzoates, such as 2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoic acid, represents a contemporary evolution addressing limitations of earlier analogues. Replacement of the labile amine linkage with a thioether enhanced resistance to oxidative metabolism while maintaining the optimal spatial separation between aromatic systems. This molecular innovation expanded the applications beyond metabolic disorders into anticancer and antimicrobial domains, leveraging the benzoic acid moiety’s capacity for ionic interactions with enzymatic targets like matrix metalloproteinases (MMP-9) and bacterial synthases [4] [9]. The historical trajectory underscores the benzoic acid scaffold’s remarkable adaptability, continually reinventing its pharmacological relevance through strategic structural hybridization.
Table 3: Evolution of Bioactive Benzoic Acid Derivatives with Benzodioxole Modifications
Compound Type | Structural Features | Primary Pharmacological Activity | Key Advancements |
---|---|---|---|
4-Aminobenzoic acid (PABA) | Unsubstituted aminobenzoate | Bacterial growth factor | Basis for sulfa antibiotics [2] |
4-(Benzodioxol-5-ylmethylamino)benzoic acid | Amine linker, para-substitution | Hypolipidemic (cholesterol reduction) | Improved potency vs. unsubstituted analogues [7] |
Ethyl 4-(benzodioxol-5-ylmethylamino)benzoate | Ester prodrug, para-substitution | Enhanced oral bioavailability | Reduced first-pass metabolism [7] |
2-[(Benzodioxol-5-ylmethyl)thio]benzoic acid | Thioether linker, ortho-substitution | MMP-9 inhibition, antimicrobial activity | Metabolic stability, diverse target engagement [4] [9] |
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: